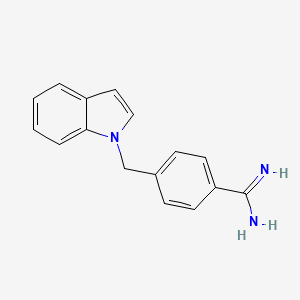

1-(4-Amidinobenzyl)indole

Descripción general

Descripción

4-Indol-1-ilmetil-benzamidina es un compuesto químico que presenta un grupo indol unido a un grupo benzamida. Los derivados del indol son conocidos por sus diversas actividades biológicas y se encuentran en muchos productos naturales y farmacéuticos. El grupo benzamida se asocia a menudo con la inhibición de proteasas, lo que hace que este compuesto sea de interés en diversos campos de investigación bioquímica y médica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-Indol-1-ilmetil-benzamidina normalmente implica la condensación de un derivado del indol con un precursor de benzamida. Un método común es la reacción de 4-bromo-3-nitrotolueno con fenilhidrazina para formar el núcleo del indol, seguido de funcionalización para introducir el grupo benzamida .

Métodos de producción industrial: La producción industrial de derivados del indol a menudo implica técnicas de síntesis orgánica a gran escala. El proceso puede incluir pasos como la nitración, la reducción y la ciclación, seguidos de la purificación mediante cristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: 4-Indol-1-ilmetil-benzamidina puede someterse a diversas reacciones químicas, que incluyen:

Oxidación: El anillo del indol se puede oxidar para formar derivados de oxindol.

Reducción: Las reacciones de reducción pueden modificar el grupo benzamida.

Sustitución: Las reacciones de sustitución electrofílica son comunes debido a la naturaleza rica en electrones del anillo del indol.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Hidrogenación usando paladio sobre carbono o hidruro de litio y aluminio.

Sustitución: Agentes halogenantes o agentes nitrantes en condiciones ácidas.

Principales productos:

Oxidación: Derivados de oxindol.

Reducción: Derivados de benzamida reducidos.

Sustitución: Derivados halogenados o nitrados del indol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Amidinobenzyl)indole is investigated for its potential therapeutic applications across several areas:

- Antiviral Activity : Research indicates that indole derivatives exhibit antiviral properties. The benzamidine group may enhance binding affinity to viral proteases, making it a candidate for antiviral drug development.

- Anticancer Activity : Indole compounds have been shown to possess anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a potential anti-inflammatory agent.

Biochemical Research

The compound's interaction with proteases makes it a valuable tool in biochemistry:

- Enzyme Inhibition Studies : this compound serves as a model compound for studying the inhibition of serine proteases. Its mechanism involves binding to the active site of the enzyme, thereby blocking substrate access.

- Target Identification : The compound can be used in high-throughput screening assays to identify new protease targets, facilitating drug discovery.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound and related compounds:

- Antiviral Studies : A study demonstrated that indole derivatives showed significant inhibition of viral replication in vitro. The mechanism was attributed to the interference with viral protease activity, suggesting potential for therapeutic development against viral infections.

- Cancer Research : In preclinical trials, derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. For example, one study reported an IC value indicating potent activity against breast cancer cells, warranting further investigation into its mechanism of action.

Mecanismo De Acción

El mecanismo de acción de la 4-Indol-1-ilmetil-benzamidina implica su interacción con dianas moleculares específicas, como las proteasas. El grupo benzamida se une al sitio activo de las proteasas, inhibiendo su actividad. Esta inhibición puede afectar a diversas vías biológicas, lo que hace que el compuesto sea útil para estudiar las funciones enzimáticas y desarrollar agentes terapéuticos .

Compuestos similares:

Ácido indol-3-acético: Una hormona vegetal con una estructura indol similar.

Benzamidina: Un análogo más simple utilizado principalmente como inhibidor de proteasas.

Indol-3-carbinol: Se encuentra en las verduras crucíferas y se estudia por sus propiedades anticancerígenas

Singularidad: 4-Indol-1-ilmetil-benzamidina es única debido a sus estructuras combinadas de indol y benzamida, que confieren tanto las actividades biológicas de los derivados del indol como las propiedades de inhibición de proteasas de la benzamida. Esta doble funcionalidad la convierte en un compuesto valioso en diversos campos de investigación .

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Benzamidine: A simpler analogue used primarily as a protease inhibitor.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties

Uniqueness: 4-Indol-1-ylmethyl-benzamidine is unique due to its combined indole and benzamidine structures, which confer both the biological activities of indole derivatives and the protease inhibition properties of benzamidine. This dual functionality makes it a valuable compound in various research fields .

Actividad Biológica

1-(4-Amidinobenzyl)indole, also known as 4-Indol-1-ylmethyl-benzamidine, is a compound that combines an indole structure with a benzamidine moiety. This unique combination allows it to exhibit diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. The compound's structure is characterized by its ability to inhibit proteases, making it a subject of interest for various therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | 4-(indol-1-ylmethyl)benzenecarboximidamide |

| CAS Number | 83783-25-9 |

| Molecular Formula | C16H15N3 |

| Molecular Weight | 265.31 g/mol |

| InChI Key | VKEKMIKRPJWXHO-UHFFFAOYSA-N |

The primary mechanism of action for this compound involves its interaction with proteases. The benzamidine group specifically binds to the active sites of these enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, making the compound useful in studying enzyme functions and developing therapeutic agents for diseases where protease activity is implicated.

Therapeutic Applications

Antiviral Activity : Research indicates that indole derivatives, including this compound, may exhibit antiviral properties. Studies have shown that modifications in the indole structure can enhance activity against specific viral targets .

Anticancer Properties : The compound has been investigated for its potential anticancer effects. The inhibition of proteases involved in cancer progression could lead to therapeutic strategies targeting tumor growth and metastasis.

Anti-inflammatory Effects : Due to its ability to modulate enzyme activity, there is potential for this compound to be developed into anti-inflammatory agents, particularly in conditions where proteases play a role in inflammation.

Case Studies and Research Findings

- Protease Inhibition Studies : A study demonstrated that this compound effectively inhibited serine proteases, which are crucial in various physiological processes. The binding affinity was assessed through kinetic studies, revealing significant inhibition at nanomolar concentrations .

- Antiviral Research : In a recent study, indole-modified compounds were evaluated for their antiviral activity against HIV and other viruses. Results indicated that structural modifications could enhance potency, suggesting a pathway for developing new antiviral therapies based on this compound .

- Cancer Therapeutics : A case study highlighted the use of benzamidine derivatives in cancer research, where the compound was shown to inhibit specific proteases involved in tumor progression. This suggests its potential as a lead compound for developing novel anticancer drugs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Growth regulation in plants |

| Benzamidine | Simple analogue | Protease inhibition |

| Indole-3-carbinol | Found in cruciferous vegetables | Anticancer properties |

Unique Features

This compound stands out due to its dual functionality derived from both the indole and benzamidine structures. This combination not only confers the biological activities typical of indoles but also enhances protease inhibition capabilities, making it a valuable compound across multiple research fields.

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Drug Development : Continued exploration into its pharmacological properties may lead to new therapeutic agents targeting viral infections and cancers.

- Molecular Modeling : Advanced computational techniques could further elucidate the binding interactions and optimize the structure for enhanced biological activity.

- Combination Therapies : Investigating its potential synergistic effects with other therapeutic agents may yield more effective treatment regimens.

Propiedades

IUPAC Name |

4-(indol-1-ylmethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c17-16(18)14-7-5-12(6-8-14)11-19-10-9-13-3-1-2-4-15(13)19/h1-10H,11H2,(H3,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEKMIKRPJWXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232637 | |

| Record name | 1-(4-Amidinobenzyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83783-25-9 | |

| Record name | 1-(4-Amidinobenzyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083783259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Amidinobenzyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Amidinobenzyl)indole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTR8M295WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.